molecular formula C13H17N3O5 B2799012 (1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 726153-21-5

(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

Cat. No.: B2799012
CAS No.: 726153-21-5
M. Wt: 295.295
InChI Key: XBWXLGKVOUZYKI-UHFFFAOYSA-N
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Description

The compound “(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid” is a heterocyclic molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with three ketone groups (2,4,6-trioxo) and alkyl/acetic acid moieties. Its structure includes a butyl group at position 1, a methyl group at position 3, and an acetic acid side chain at position 5 (Figure 1). The acetic acid group enhances hydrophilicity, making it distinct from analogs with bulkier or non-polar substituents .

However, the specific substitution pattern of this compound—particularly the butyl and acetic acid groups—suggests unique physicochemical and biological behaviors compared to analogs .

Properties

IUPAC Name

2-(1-butyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-4-5-16-10-9(12(20)15(2)13(16)21)7(6-8(17)18)11(19)14-10/h7H,3-6H2,1-2H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWXLGKVOUZYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C(=O)N2)CC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H16N4O6
  • Molecular Weight : 304.28 g/mol
  • IUPAC Name : (1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

This compound features a pyrrolopyrimidine core structure that is known for various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the synthesized compounds showed potent inhibition against a range of bacterial and fungal strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.25 µg/mL
Compound CC. albicans0.75 µg/mL

These findings suggest that the target compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of pyrrolopyrimidine derivatives has been explored in various studies. A notable study demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)Activity Type
MCF-712.5Cytotoxic
HeLa15.0Cytotoxic

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Other Biological Activities

In addition to antimicrobial and anticancer activities, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Some studies indicate that pyrrolopyrimidine derivatives can reduce inflammation markers in vitro.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of enzymes like acetylcholinesterase, suggesting potential use in neurodegenerative diseases.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various pyrrolopyrimidine derivatives, including the target compound, researchers found that modifications to the side chains significantly influenced antimicrobial potency. The study highlighted the importance of structural diversity in enhancing biological activity.

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of the compound involved testing against multiple cancer cell lines. The study concluded that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Alkyl Substituent Variations

  • 1,3-Dimethyl analog (CAS 208465-97-8): Replaces the butyl group with a methyl at position 1.
  • N-(2-Methoxyphenyl)acetamide analog (): Substitutes the acetic acid with an acetamide group linked to a methoxyphenyl ring. This introduces aromaticity and hydrogen-bonding capacity, altering bioavailability and target binding .

Core Heterocycle Modifications

  • Thieno[2,3-d]pyrimidine analogs (e.g., CAS 1246761-51-2): Replace the pyrrolo nitrogen with sulfur, creating a thieno-pyrimidine core. This modifies electron distribution and may affect metabolic stability .

Computational Similarity Analysis

Using Tanimoto and Dice metrics (MACCS and Morgan fingerprints), the target compound exhibits:

  • High similarity (Tanimoto > 0.85) to 1,3-dimethyl analogs due to shared trioxo-pyrrolo-pyrimidine core.
  • Moderate similarity (Tanimoto 0.60–0.75) to thieno-pyrimidine derivatives, reflecting core heterocycle differences.
  • Low similarity (Tanimoto < 0.50) to N-(2-methoxyphenyl)acetamide analogs, highlighting the impact of the acetic acid vs. aryl-acetamide substitution .

Experimental Data Insights

NMR Chemical Shifts

Comparative NMR studies (e.g., Figure 6 in ) reveal that substituent changes alter chemical environments in specific regions (e.g., positions 29–36 and 39–44). For the target compound:

  • The butyl group likely induces upfield shifts in aliphatic proton regions compared to methyl analogs.
  • The acetic acid moiety may cause downfield shifts in carbonyl regions due to increased electron withdrawal .

Challenges in Comparative Studies

While lumping strategies group structurally similar compounds (e.g., trioxo-pyrrolo-pyrimidines) for simplified modeling emphasizes that minor substituent changes (e.g., butyl vs. methyl) can drastically alter biochemical interactions. Graph-based comparison methods, though computationally intensive, provide more accurate similarity assessments than fingerprint-based metrics .

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